molecular formula C8H6BrFO3 B1380421 4-Bromo-3-fluoro-2-methoxybenzoic acid CAS No. 1781826-13-8

4-Bromo-3-fluoro-2-methoxybenzoic acid

Cat. No. B1380421
CAS RN: 1781826-13-8
M. Wt: 249.03 g/mol
InChI Key: AFGOBLKJMZSGTF-UHFFFAOYSA-N
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Description

“4-Bromo-3-fluoro-2-methoxybenzoic acid” is a fluorinated benzoic acid building block . It is used as an intermediate in the preparation of APIs .


Synthesis Analysis

The synthesis of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been described in a study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The molecular formula of “4-Bromo-3-fluoro-2-methoxybenzoic acid” is C8H6BrFO3 . The molecular weight is 231.04 .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Scientific Research Applications

Synthesis and Reaction Mechanisms

Research into similar bromo-fluoro-methoxy substituted benzoic acids and their derivatives focuses on synthetic routes and reaction mechanisms. For instance, the synthesis of related compounds like methyl 4-bromo-2-methoxybenzoate involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding high purity products (Chen Bing-he, 2008). Such research underscores the importance of these compounds in the synthesis of complex organic molecules, potentially applicable to 4-Bromo-3-fluoro-2-methoxybenzoic acid for generating novel pharmaceuticals or materials.

Catalysis and Material Science

Studies on cobalt-catalyzed carbonylation demonstrate the utility of bromo-fluoro-substituted compounds in chemoselective reactions, offering pathways to various fluorobenzoic acid derivatives with high yields (Boyarskiy et al., 2010). This research indicates the role of halogenated benzoic acids in developing new catalytic methods, which could be relevant for 4-Bromo-3-fluoro-2-methoxybenzoic acid in synthesizing fluorinated organic molecules for pharmaceuticals or agrochemicals.

Environmental and Biological Applications

The degradation studies of halogenated benzoates by microbial strains, such as Pseudomonas putida, reveal the metabolic pathways involved in breaking down complex organic pollutants (Engesser & Schulte, 1989). Such investigations highlight the environmental relevance of studying halogenated benzoic acids, suggesting potential bioremediation applications for compounds like 4-Bromo-3-fluoro-2-methoxybenzoic acid.

Safety and Hazards

The safety data sheet of a similar compound, “4-Methoxybenzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . This suggests potential future directions for the use of “4-Bromo-3-fluoro-2-methoxybenzoic acid” in similar reactions.

properties

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOBLKJMZSGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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